CEFOSELIS
Description
Overview of Cefoselis (B1662153) as a Beta-Lactam Antibiotic in Chemical Biology
This compound is a semisynthetic, broad-spectrum beta-lactam antibiotic that plays a significant role in chemical biology due to its potent antibacterial activity. guidetopharmacology.orgpatsnap.comnih.govtargetmol.commedchemexpress.com Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. patsnap.comnih.govpatsnap.comontosight.aibiosynth.com This bactericidal effect is achieved by this compound binding to specific penicillin-binding proteins (PBPs) located within the inner membrane of the bacterial cell wall. patsnap.comnih.govpatsnap.comontosight.aibiosynth.com PBPs are crucial enzymes that catalyze the cross-linking of the peptidoglycan layer, a fundamental component responsible for the structural integrity and rigidity of the bacterial cell wall. patsnap.comnih.govpatsnap.comwikipedia.org By disrupting the final transpeptidation step in peptidoglycan synthesis, this compound leads to a weakening of the bacterial cell wall, ultimately causing cell lysis and the death of the bacterium. patsnap.comnih.govpatsnap.comontosight.aibiosynth.com
Classification and Structural Context within Cephalosporin (B10832234) Generations
This compound is classified as a fourth-generation cephalosporin. guidetopharmacology.orgnih.govmedchemexpress.comontosight.aifrontiersin.orgnih.govwikipedia.orgglpbio.com This classification places it among cephalosporins known for their expanded antibacterial spectrum compared to earlier generations, particularly against both Gram-negative and Gram-positive bacteria. ontosight.aifrontiersin.orgnih.gov The broad-spectrum activity of this compound is largely attributed to its notable stability against hydrolysis by chromosomal β-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics, and its efficient penetration through the bacterial cell wall. patsnap.comfrontiersin.orgnih.gov Structurally, this compound possesses a complex chemical architecture typical of fourth-generation cephalosporins, featuring a pyrazolium (B1228807) ring, a thiazolyl group, and a methoxyiminoacetamido side chain, all attached to a 7-aminocephalosporanic acid (7-ACA) core. ontosight.ai
Historical and Current Research Significance of this compound in Addressing Antimicrobial Resistance
This compound holds significant importance in the ongoing efforts to address antimicrobial resistance, particularly against multidrug-resistant bacterial strains. patsnap.com Research has demonstrated its effectiveness against a range of clinically important bacterial pathogens. For instance, this compound exhibits good activity against non-extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. frontiersin.orgnih.govfrontiersin.orgresearchgate.net It is also potent against various Enterobacteriaceae, Pseudomonas aeruginosa, and methicillin-sensitive Staphylococcus aureus (MSSA). frontiersin.orgnih.govfrontiersin.orgresearchgate.net
However, detailed research findings indicate limitations in its activity against certain resistant strains. This compound shows poor activity against ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, with susceptibility rates below 10% for these strains. frontiersin.orgnih.govresearchgate.net Furthermore, all tested methicillin-resistant Staphylococcus aureus (MRSA) strains have been found to be resistant to this compound. medchemexpress.comfrontiersin.orgnih.govresearchgate.net
The development and research of this compound have been particularly notable in Japan and other Asian countries, where the challenge of bacterial resistance is a growing concern. patsnap.com A multicenter, double-blind, randomized clinical trial conducted in China in 2014 demonstrated that intravenous this compound had comparable clinical efficacy to cefepime (B1668827) for the treatment of acute, moderate, and severe bacterial infections. frontiersin.orgnih.gov
Table 1: Susceptibility Rates of this compound Against Key Bacterial Pathogens (Non-ESBL Producing Strains) frontiersin.orgnih.govresearchgate.net
| Bacterial Pathogen (Non-ESBL Producing) | Susceptibility Rate (%) |
| Escherichia coli | 100.0 |
| Klebsiella pneumoniae | 94.3 |
| Proteus mirabilis | 97.0 |
| Enterobacteriaceae (other isolates) | 56.7–83.3 |
| Pseudomonas aeruginosa | 73.3 |
| Methicillin-Sensitive S. aureus (MSSA) | 100.0 |
Table 2: Susceptibility Rates of this compound Against Key Bacterial Pathogens (ESBL Producing and Resistant Strains) medchemexpress.comfrontiersin.orgnih.govresearchgate.net
| Bacterial Pathogen (Resistant Strains) | Susceptibility Rate (%) |
| ESBL-producing Escherichia coli | < 10.0 |
| ESBL-producing Klebsiella pneumoniae | < 10.0 |
| ESBL-producing Proteus mirabilis | < 10.0 |
| Methicillin-Resistant S. aureus (MRSA) | 0.0 |
Scope and Objectives of Contemporary this compound Research
Contemporary research on this compound primarily focuses on a deeper understanding of its antimicrobial activity and its utility in the face of evolving bacterial resistance. A key objective is the systematic evaluation of its in vitro activity against common bacterial pathogens, particularly in regions where specific resistance patterns are prevalent, such as China. frontiersin.orgnih.gov
Studies are also aimed at establishing epidemiological cut-off values (ECOFFs) for this compound against various bacterial species, including Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa. researchgate.net These ECOFFs provide critical guidance for clinicians to differentiate wild-type (WT) pathogens from non-wild-type (non-WT) pathogens, which is essential for effective antimicrobial stewardship. researchgate.net Further research continues to explore its comparative efficacy against other established antibiotics like cefepime and cefpirome (B1668871), aiming to optimize treatment strategies for bacterial infections. medchemexpress.comfrontiersin.orgnih.govclinisciences.com
Properties
CAS No. |
12284-10-5 |
|---|---|
Molecular Formula |
C7H4ClN3O |
Origin of Product |
United States |
Advanced Chemical Synthesis and Structural Elucidation of Cefoselis and Its Analogs
Derivatization Strategies for Cefoselis (B1662153) Analogs
Synthesis of Pyrazole (B372694) and Quaternary Ammonium (B1175870) Cephalosporin (B10832234) Derivatives
The synthesis of this compound sulfate (B86663), a derivative of this compound, initiates with 7-aminocephalosporanic acid (7-ACA) as a primary raw material. fishersci.ca A key intermediate in this process is 7β-amido-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride. fishersci.ca The introduction of the pyrazole moiety and the subsequent formation of the quaternary ammonium center (specifically, the pyrazol-1-ium-1-yl group within this compound's structure) are critical steps.
Introduction of Novel Side Chains and Heterocyclic Systems
Beyond the pyrazole and quaternary ammonium functionalities, the synthesis of this compound involves the strategic introduction of other novel side chains and heterocyclic systems crucial for its broad-spectrum activity. This compound incorporates a thiazolyl group and a methoxyiminoacetamido side chain. nih.gov
The formation of the complete this compound structure is achieved by condensing the pyrazole-containing intermediate (7β-amido-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride) with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester. fishersci.ca This condensation reaction is pivotal for attaching the thiazolyl ring and the methoxyimino group, which are significant determinants of the compound's antibacterial efficacy. Cephalosporins, in general, are known to undergo modifications at their R1 and R2 side chain sites, with these alterations influencing their spectrum of activity and stability. nih.govuni.luwikipedia.org this compound, as a fourth-generation cephalosporin, exemplifies these advanced synthetic strategies in incorporating diverse heterocyclic systems and side chains.
Purification and Isolation Techniques for this compound and Derivatives
The purification and isolation of this compound and its derivatives, particularly this compound hydrochloride (CFH), a key intermediate for this compound sulfate, are critical for ensuring the purity, efficacy, and safety of the final pharmaceutical product. Adsorption by macroporous resins stands out as a highly advantageous technique due to its efficiency, low operating temperature (which is beneficial for thermosensitive cephalosporin compounds), and the feasibility of subsequent desorption for further separation and purification. Other conventional purification methods for cephalosporins include solvent extractions, ion exchange resins, chromatography on conventional adsorbents, salting out procedures, and the use of activated charcoal, although these may be less efficient in producing pharmaceutically acceptable material.
Adsorption Dynamics on Macroporous Resins
Extensive research has been conducted on the adsorption dynamics of this compound hydrochloride (CFH) on macroporous resins, such as HP-20. These studies investigate the equilibrium, kinetics, and thermodynamics of the adsorption process. Adsorption equilibrium data for this compound hydrochloride on macroporous resins are typically well-correlated with both the Langmuir and Freundlich isotherm models, with high correlation coefficients (R²) often exceeding 0.99 for both models, indicating a monolayer adsorption process. The maximum adsorption capacity calculated by the Langmuir model for Cefocelis has been reported as 0.15 mg/g.
The kinetics of this compound hydrochloride adsorption are often modeled using the Crank equation, which allows for the estimation of key parameters such as the effective diffusion coefficient (De) and the liquid film mass transfer coefficient (kf).
Table 1: Adsorption Parameters for this compound Hydrochloride on HP-20 Resin
| Temperature (K) | Effective Diffusion Coefficient (De) (cm²/s) | Liquid Film Mass Transfer Coefficient (kf) (cm/s) |
| 275 | 3.90 × 10⁻⁹ | 8.25 × 10⁻⁵ |
| 295 | 8.39 × 10⁻⁹ | 1.38 × 10⁻⁴ |
| Data derived from. |
Thermodynamic parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), entropy (ΔS), and activation energy (Ea), confirm that the adsorption process is spontaneous and exothermic, characteristic of a physical sorption mechanism.
Mathematical Modeling of Adsorption Processes
Mathematical modeling plays a crucial role in predicting and optimizing the adsorption processes for this compound hydrochloride. The modified film-pore diffusion (MFPD) model has been successfully employed to predict the adsorption dynamics of this compound hydrochloride on XR 920C adsorbent in fixed-bed columns.
This model discretizes the intraparticle diffusion equation and mass balance equation in the fixed bed into ordinary differential equations (ODEs) using the method of orthogonal collocation, significantly enhancing calculation accuracy. The MFPD model allows for the estimation of critical parameters such as the pore diffusion coefficient (Dp), external mass-transfer coefficient (kf), and axial dispersion (DL). The kf value is typically calculated using the Carberry equation, with the effective diffusion coefficient (De) fitted based on the Crank Model using experimental data.
The Langmuir isotherm is frequently used as the adsorption isotherm equation within these mathematical models to describe the interaction between the solute (this compound hydrochloride) and the resin. The accuracy of these models is often evaluated using the Absolute Average Deviation (AAD), with values below 0.1 indicating a strong correlation with experimental data. Furthermore, mathematical modeling facilitates the systematic study and optimization of key operating parameters, including initial adsorbate concentration, flow rate of import feed, and bed height of the adsorbent, by analyzing their impact on breakthrough curves. This comprehensive modeling approach provides valuable insights for designing continuous chromatographic adsorption processes for this compound hydrochloride purification.
Molecular and Cellular Mechanisms of Action of Cefoselis
Inhibition of Bacterial Cell Wall Biosynthesis
The core of Cefoselis's antibacterial action lies in its ability to inhibit the biosynthesis of the bacterial cell wall. This inhibition is achieved through a series of specific molecular interactions that ultimately lead to the demise of the bacterial cell.
This compound (B1662153), like other β-lactam antibiotics, functions by binding to penicillin-binding proteins (PBPs). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comwikidata.orgwikidoc.org These PBPs are a group of essential bacterial enzymes, including transpeptidases, transglycosylases, and carboxypeptidases, located on the inner membrane of the bacterial cell wall. mims.commims.comwikidoc.orgfishersci.sefishersci.ca They are critically involved in the cross-linking process that stabilizes the peptidoglycan layer, which is the primary structural component of the bacterial cell wall. wikipedia.orgwikipedia.orgmims.commims.comwikidata.org this compound binds irreversibly to the active site of these PBPs, mimicking the D-Ala-D-Ala portion of the peptidoglycan precursors, thereby preventing the enzymes from performing their natural function. mims.comwikidata.orgwikidoc.org
The irreversible binding of this compound to PBPs directly inhibits their transpeptidation activity. wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comwikidata.orgwikidoc.org This inhibition prevents the crucial cross-linking of peptidoglycan strands, a process essential for the structural integrity and rigidity of the bacterial cell wall. wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com As a result, the bacterial cell wall becomes significantly weakened and structurally compromised. wikipedia.orgwikipedia.orgwikipedia.orgmims.com
The compromised and weakened bacterial cell wall, unable to withstand the internal osmotic pressure, leads to the swelling and eventual rupture of the cell. wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comfishersci.ca This process, known as cell lysis, culminates in the death of the bacterium, demonstrating this compound's bactericidal action. wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com The proper assembly of the cell division machinery and the activation of cell wall hydrolases are also implicated in the rapid lysis induced by β-lactams that target specific PBPs involved in cell division. rcsb.orgwikidata.org
Stability Against Beta-Lactamases
A significant advantage of this compound in the clinical setting is its notable stability against beta-lactamases. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.ca Beta-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing and deactivating the β-lactam ring, a common structural element crucial for the antibiotics' antibacterial activity. wikidata.orgfishersci.atfishersci.caciteab.comwikidata.orgwikipedia.org This inherent stability enhances this compound's efficacy, particularly against bacterial strains that produce these resistance enzymes. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca
The molecular basis of beta-lactamase activity involves the hydrolysis of the β-lactam ring, which renders the antibiotic inactive. fishersci.atfishersci.cawikidata.org Serine beta-lactamases (Classes A, C, and D) employ an acylation-deacylation mechanism where a nucleophilic serine residue attacks the β-lactam amide bond. wikidata.org Metallo-beta-lactamases (Class B) utilize zinc ions to activate a water molecule for hydrolysis. fishersci.ca this compound's structural characteristics contribute to its resistance to hydrolysis by many chromosomal beta-lactamases and its ability to rapidly penetrate the bacterial cell wall. fishersci.caontosight.ai This resistance allows this compound to maintain its activity against strains that produce these enzymes, a key factor in combating resistant infections. wikipedia.org
As a fourth-generation cephalosporin (B10832234), this compound generally exhibits greater resistance to β-lactamases compared to earlier generations, such as third-generation cephalosporins. wikidata.orgwikipedia.org Research findings highlight its differential activity against various bacterial pathogens, particularly concerning beta-lactamase production.
Table 1: Susceptibility Rates of this compound Against Selected Bacterial Strains fishersci.ca
| Bacterial Strain Category | Susceptibility Rate to this compound (%) |
| Non-ESBL-producing Escherichia coli | 100.0 |
| Non-ESBL-producing Klebsiella pneumoniae | 94.3 |
| Non-ESBL-producing Proteus mirabilis | 97.0 |
| ESBL-producing Escherichia coli | < 10.0 |
| ESBL-producing Klebsiella pneumoniae | < 10.0 |
| ESBL-producing Proteus mirabilis | < 10.0 |
| Other Enterobacteriaceae isolates | 56.7 – 83.3 |
| Pseudomonas aeruginosa | 73.3 |
| Acinetobacter baumannii | 18.7 |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 100.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.0 (Resistant) |
This compound demonstrates good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, as well as MSSA. fishersci.ca Its activity is also potent against other Enterobacteriaceae, P. aeruginosa, and Streptococcus species. fishersci.ca In comparative studies, this compound has shown similar or superior antibacterial activity to other fourth-generation cephalosporins like cefepime (B1668827) and cefpirome (B1668871) against a range of Gram-positive and Gram-negative organisms. mims.comfishersci.ca However, it exhibits poor activity against extended-spectrum β-lactamase (ESBL)-producing E. coli, K. pneumoniae, and P. mirabilis, with susceptibility rates below 10%. fishersci.ca All methicillin-resistant Staphylococcus aureus (MRSA) strains have been found to be resistant to this compound, while methicillin-sensitive S. aureus (MSSA) strains are susceptible. mims.comfishersci.ca
Bacterial Outer Membrane Penetration Mechanisms
Gram-negative bacteria possess a complex cell envelope that includes an outer membrane, which acts as a significant barrier to the entry of antibiotics. wikipedia.orgport.ac.ukmdpi.comnih.gov Small, hydrophilic molecules, including many beta-lactam antibiotics, typically traverse this outer membrane through water-filled protein channels known as porins. wikipedia.orgport.ac.ukmdpi.comnih.govum.esmdpi.com The efficiency of permeation through these porins is influenced by various physicochemical properties of the antibiotic, such as molecular size, hydrophobicity, and the number and charge of ionized groups. wikipedia.orgport.ac.uk
Role of Zwitterionic Structure in Gram-Negative Bacterial Uptake
This compound is characterized by its zwitterionic structure. windows.net Zwitterionic compounds are generally recognized for their favorable permeation properties through bacterial porins. port.ac.uknih.govplos.org This characteristic is crucial for effective entry into Gram-negative bacteria. For instance, other zwitterionic beta-lactam antibiotics like cefepime have demonstrated high relative permeabilities through major porins such as OmpF and OmpC orthologues. port.ac.uk While specific quantitative data on this compound's optimized porin-mediated uptake directly attributable to its zwitterionic nature are not extensively detailed in current literature, its classification as a zwitterionic cephalosporin suggests that this structural feature plays a significant role in its ability to rapidly penetrate the bacterial cell wall. gardp.org In general, dianionic compounds tend to exhibit lower permeability rates compared to dipolar cephalosporins. wikipedia.org
Kinetics of Intra-bacterial Concentration Accumulation
The accumulation of antibiotics within bacterial cells is a dynamic process influenced by both influx and efflux mechanisms. The outer membrane of Gram-negative bacteria acts as a permeability barrier, limiting the initial uptake of antibiotics. port.ac.ukmdpi.comnih.gov Once inside, multidrug efflux pumps, which are transmembrane transporters, actively extrude antibiotics from the bacterial cell, thereby reducing intracellular concentrations and contributing to antibiotic resistance. frontiersin.orgnih.govmdpi.combiorxiv.orgscirp.orgbiorxiv.org The interplay between the rate of influx through porins and the activity of efflux pumps is finely tuned, and even minor changes in either factor can significantly impact the intracellular drug concentration. biorxiv.org
Non-Antibacterial Molecular Interactions of this compound
Beyond its primary antibacterial mechanism, this compound has been shown to engage in specific molecular interactions with host targets, particularly within the central nervous system.
Competitive Inhibition at GABA(A) Receptors
This compound has been demonstrated to competitively inhibit gamma-aminobutyric acid (GABA)-induced currents at GABA(A) receptors (GABA(A)-R). cycpeptmpdb.com This interaction is distinct from that of other beta-lactam antibiotics, such as penicillin-G, which exhibits a non-competitive inhibitory action on GABA(A)-R. cycpeptmpdb.com Studies utilizing Xenopus oocytes expressing murine α1β2γ2s GABA(A)-R subunits have quantified the inhibitory potency of this compound.
Table 1: Inhibitory Potency (IC50) of this compound on GABA-induced Currents at α1β2γ2s GABA(A) Receptors cycpeptmpdb.com
| Receptor Subunit Composition | IC50 (µM) |
| α1β2γ2s | 185.0 ± 26.6 |
This competitive inhibition of GABA(A)-R function is considered a predominant mechanism underlying cephalosporin-induced central nervous system effects, such as convulsions.
Delineation of Specific Binding Sites on Molecular Targets
Investigations into the specific binding sites of this compound on GABA(A) receptors have provided insights into its mechanism of inhibition. The GABA(A) receptor is a hetero-pentameric ligand-gated ion channel with various binding sites, including the orthosteric site for GABA and allosteric sites for modulators like benzodiazepines and picrotoxin (B1677862). um.es
Site-directed mutagenesis studies, specifically involving a mutation of tyrosine to phenylalanine at position 256 in the β2 subunit (β2Y256F), were conducted to explore the binding site of this compound. This β2Y256F mutation is known to abolish the inhibitory effect of picrotoxin, which acts within the channel pore of the GABA(A)-R. patsnap.comcycpeptmpdb.com However, this specific mutation did not significantly alter the affinity or inhibitory potency of this compound for the α1β2γ2s receptor. The IC50 of this compound for the α1β2Y256Fγ2s subunit receptor was 189.5 ± 25.2 μM, which is comparable to its IC50 for the wild-type α1β2γ2s receptor (185.0 ± 26.6 μM). cycpeptmpdb.com
Table 2: Effect of β2Y256F Mutation on this compound IC50 at GABA(A) Receptors cycpeptmpdb.com
| Receptor Subunit Composition | IC50 (µM) |
| α1β2γ2s | 185.0 ± 26.6 |
| α1β2Y256Fγ2s | 189.5 ± 25.2 |
These findings indicate that this compound's competitive inhibitory action on GABA(A) receptors does not involve the picrotoxin binding site within the channel pore. cycpeptmpdb.com This suggests this compound interacts with a distinct site on the GABA(A) receptor, consistent with its competitive mode of inhibition.
Preclinical Pharmacodynamic and Pharmacokinetic Investigations of Cefoselis
In Vitro Antimicrobial Spectrum Analysis
Cefoselis (B1662153) has been extensively studied for its in vitro antimicrobial activity against a wide range of clinically relevant bacterial pathogens. These investigations provide crucial insights into its potential therapeutic applications by defining its inhibitory spectrum and potency.
Activity Against Gram-Positive Bacterial Strains
This compound exhibits notable activity against several key Gram-positive bacterial species, demonstrating its potential in combating infections caused by these pathogens.
This compound has demonstrated strong in vitro activity against Methicillin-Sensitive Staphylococcus aureus (MSSA) strains. Studies have consistently reported that 100% of MSSA isolates tested were susceptible to this compound. frontiersin.orgnih.govresearchgate.netnih.gov The Minimum Inhibitory Concentration (MIC50) for MSSA has been reported as 1 mg/L. researchgate.net This indicates a high level of intrinsic activity against this important Gram-positive pathogen.
Table 1: In Vitro Activity of this compound Against Methicillin-Sensitive Staphylococcus aureus (MSSA)
| Bacterial Strain | Susceptibility Rate (%) | MIC50 (mg/L) |
| MSSA | 100 | 1 |
This compound shows high antimicrobial activity against various Streptococcus species.
Beta-Hemolytic Streptococcus strains : this compound demonstrates very high antimicrobial activities against beta-hemolytic Streptococcus strains, with susceptibility rates exceeding 90%. frontiersin.orgnih.gov
Viridans Group Streptococcus strains : Similarly, viridans group Streptococcus strains show very high susceptibility to this compound, with susceptibility rates greater than 90%. frontiersin.orgnih.gov this compound is considered highly active against these strains. researchgate.net
Table 2: In Vitro Activity of this compound Against Streptococcus Species
| Bacterial Strain | Susceptibility Rate (%) | MIC50 (mg/L) | MIC90 (μg/mL) |
| S. pneumoniae (Penicillin-Susceptible) | >90 | 0.016 | - |
| S. pneumoniae (Penicillin-Intermediate) | 40.5 | 4 | - |
| S. pneumoniae (Penicillin-Resistant) | 51.6 | 1 | 2 |
| Beta-Hemolytic Streptococcus | >90 | - | - |
| Viridans Group Streptococcus | >90 | - | - |
Regarding Enterococcal species, this compound has shown poor activity against Enterococcus faecalis and no activity against Enterococcus faecium. medchemexpress.com This is consistent with the general understanding that enterococci exhibit intrinsic non-susceptibility or high-level resistance to most cephalosporins, a characteristic attributed to the expression of low-affinity penicillin-binding proteins. nih.gov Some studies have noted limitations in determining precise sensitivity due to the limited number of Enterococcus species isolates. frontiersin.org
Activity Against Gram-Negative Bacterial Strains
This compound demonstrates significant activity against a range of Gram-negative bacteria, particularly non-ESBL-producing strains of common Enterobacteriaceae.
This compound exhibits very high antibacterial activity against most non-Extended Spectrum Beta-Lactamase (ESBL)-producing Enterobacteriaceae, often superior to that of cefotaxime (B1668864) and ceftriaxone. researchgate.net
Non-ESBL Escherichia coli : this compound shows excellent activity against non-ESBL-producing Escherichia coli, with a 100% susceptibility rate reported in several studies. frontiersin.orgnih.govnih.gov The MIC50 values for these strains typically range between 0.016 and 4 mg/L. researchgate.net
Non-ESBL Klebsiella pneumoniae : For non-ESBL-producing Klebsiella pneumoniae, this compound demonstrates strong activity, with a susceptibility rate of 94.3%. frontiersin.orgnih.govnih.gov The MIC50 values for these isolates also fall within the range of 0.016 to 4 mg/L. researchgate.net
Non-ESBL Proteus mirabilis : this compound is highly active against non-ESBL-producing Proteus mirabilis, showing a susceptibility rate of 97.0%. frontiersin.orgnih.govnih.gov Similar to the other non-ESBL Enterobacteriaceae, the MIC50 values for P. mirabilis are reported between 0.016 and 4 mg/L. researchgate.net
Furthermore, this compound has shown susceptibility rates ranging from 56.7% to 83.3% against other non-ESBL-producing Enterobacteriaceae isolates, including Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Serratia marcescens, and Proteus vulgaris. frontiersin.orgnih.gov
Table 3: In Vitro Activity of this compound Against Non-ESBL-Producing Gram-Negative Bacterial Strains
| Bacterial Strain | Susceptibility Rate (%) | MIC50 (mg/L) |
| Escherichia coli (non-ESBL) | 100 | 0.016 - 4 |
| Klebsiella pneumoniae (non-ESBL) | 94.3 | 0.016 - 4 |
| Proteus mirabilis (non-ESBL) | 97.0 | 0.016 - 4 |
| Other Enterobacteriaceae (non-ESBL) | 56.7 - 83.3 | - |
Extended Spectrum Beta-Lactamase (ESBL)-Producing Strains Resistance Profiles
This compound has demonstrated poor activity against Extended Spectrum Beta-Lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Susceptibility rates for this compound against these ESBL-producing strains were reported to be less than 10% for each species. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net In contrast, this compound showed good activity against non-ESBL-producing strains of these organisms, with susceptibility rates of 100% for E. coli, 94.3% for K. pneumoniae, and 97.0% for P. mirabilis. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net
Activity Against Enterobacteriaceae (e.g., Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Serratia marcescens, Proteus vulgaris)
This compound exhibits significant antibacterial activity against most Enterobacteriaceae bacteria. researchgate.net Its activity against non-ESBL-producing strains of E. coli, K. pneumoniae, P. mirabilis, Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Serratia marcescens, and Proteus vulgaris ranged from 62.9% to 100% susceptibility. researchgate.net Specifically, susceptibility rates for this compound against Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Serratia marcescens, and Proteus vulgaris isolates ranged from 56.7% to 83.3%. nih.govfrontiersin.orgnih.gov This activity was noted to be slightly lower than that of cefepime (B1668827) but higher than third-generation cephalosporins. frontiersin.org this compound has also shown strong activity against Enterobacter spp. and Citrobacter freundii that are resistant to tested third-generation cephalosporins. nih.gov
Activity Against Pseudomonas aeruginosa and Acinetobacter baumannii
This compound demonstrates activity against Pseudomonas aeruginosa and Acinetobacter baumannii. The susceptibility rate for P. aeruginosa isolates to this compound was reported as 73.3%, while for Acinetobacter baumannii isolates, it was 18.7%. nih.govfrontiersin.orgnih.govresearchgate.net The MIC50 of this compound for A. baumannii was 4 mg/L, and for P. aeruginosa, it was 16 mg/L. researchgate.net In some studies, this compound and cefepime showed equal antimicrobial activities against P. aeruginosa, both with susceptibility rates of 73.3%. frontiersin.orgresearchgate.net
Determination of Minimum Inhibitory Concentrations (MICs) and Susceptibility Rates
Minimum Inhibitory Concentrations (MICs) of this compound are determined using methods such as agar (B569324) dilution or broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines. nih.govfrontiersin.orgnih.govresearchgate.net
For non-ESBL-producing Enterobacteriaceae, MIC50 values for this compound ranged from 0.016 to 4 mg/L. researchgate.net For ESBL-producing strains of E. coli, K. pneumoniae, and P. mirabilis, MIC50 values were between 8 and 32 mg/L. researchgate.net
Specific MIC and susceptibility data for various pathogens are summarized in the table below:
Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens
| Pathogen Group / Species | Strain Type | Susceptibility Rate (%) | MIC50 (mg/L) | MIC90 (mg/L) | Source |
| Enterobacteriaceae (non-ESBL) | Non-ESBL-producing | 62.9 - 100 | 0.016 - 4 | ≤ 1 | researchgate.net |
| E. coli | Non-ESBL-producing | 100 | nih.govfrontiersin.orgnih.gov | ||
| K. pneumoniae | Non-ESBL-producing | 94.3 | nih.govfrontiersin.orgnih.gov | ||
| P. mirabilis | Non-ESBL-producing | 97.0 | nih.govfrontiersin.orgnih.gov | ||
| E. coli, K. pneumoniae, P. mirabilis | ESBL-producing | < 10 | 8 - 32 | nih.govfrontiersin.orgnih.govresearchgate.net | |
| Citrobacter freundii | 56.7 - 83.3 | nih.govfrontiersin.orgnih.gov | |||
| Enterobacter aerogenes | 56.7 - 83.3 | nih.govfrontiersin.orgnih.gov | |||
| Enterobacter cloacae | 56.7 - 83.3 | nih.govfrontiersin.orgnih.gov | |||
| Serratia marcescens | 56.7 - 83.3 | nih.govfrontiersin.orgnih.gov | |||
| Proteus vulgaris | 56.7 - 83.3 | nih.govfrontiersin.orgnih.gov | |||
| Pseudomonas aeruginosa | 73.3 | 16 | 32 | nih.govfrontiersin.orgnih.govresearchgate.net | |
| Acinetobacter baumannii | 18.7 | 4 | nih.govfrontiersin.orgnih.govresearchgate.net | ||
| S. aureus (MSSA) | Methicillin-sensitive | 100 | 1 | nih.govfrontiersin.orgnih.govresearchgate.net | |
| S. aureus (MRSA) | Methicillin-resistant | 17.1 | 16 | > 16 | nih.govfrontiersin.orgnih.govresearchgate.net |
| S. pneumoniae (PSSP) | Penicillin-susceptible | 87.2 | 0.016 | researchgate.net | |
| S. pneumoniae (PISP) | Penicillin-intermediate | 40.5 | 4 | researchgate.net | |
| S. pneumoniae (PRSP) | Penicillin-resistant | 51.6 | 1 | researchgate.net |
Preclinical Pharmacokinetic Profiling in Non-Human Models
Pharmacokinetic studies in non-human models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted, providing essential data for drug development. mdpi.comfda.govbiotechfarm.co.il
Absorption and Distribution Studies in Animal Models (e.g., Mice, Rats)
While comprehensive absorption and distribution profiles of this compound in animal models like mice and rats are not extensively detailed in the provided search results, one study in male Wistar rats investigated the concentrations of this compound in serum, brain, and cerebrospinal fluid (CSF) at the onset of seizures. nih.gov This study indicated that the serum concentration of this compound at seizure onset increased with higher infusion rates. nih.gov However, brain and CSF concentrations of this compound at seizure onset were not affected by the infusion rate. nih.gov Furthermore, in rats with experimental renal failure (ureter-ligated rats), serum, brain, and CSF concentrations of this compound at seizure onset were significantly lower compared to control rats, despite a decreased amount of this compound required to induce seizures in the renal failure model. nih.gov This suggests that renal function can influence this compound distribution and its presence in central nervous system compartments. nih.gov General pharmacokinetic studies in animals, including rats and mice, are commonly used to understand drug absorption and distribution, which informs dosage and frequency for potential therapeutics. biotechfarm.co.il
Investigation of Blood-Brain Barrier Penetration in Rodent Models
Investigations into the blood-brain barrier (BBB) penetration of this compound have demonstrated its ability to cross this critical biological barrier in rodent models. Studies utilizing brain microdialysis in rats revealed that this compound appeared in the brain extracellular fluid in a dose-dependent manner, maintaining proportionality with its blood levels. The elimination constant of this compound from the brain extracellular fluid was observed to be slightly lower than that from the blood researchgate.netnih.gov. This suggests that this compound might either directly penetrate the BBB or be actively transported across it researchgate.netnih.gov. In a comparative study, cefazolin, another cephalosporin (B10832234), was not detected in the brain extracellular fluid following intravenous administration, highlighting a distinct characteristic of this compound researchgate.netnih.gov. Furthermore, in rats with renal dysfunction, the elimination half-lives of this compound were significantly prolonged in both blood and brain, indicating that impaired renal function can affect its central nervous system exposure researchgate.netnih.gov. This compound sulfate (B86663) has also been shown to penetrate the blood-brain barrier medchemexpress.com.
Metabolic Pathways and Metabolite Identification in Preclinical Species
Excretion Profiles in Non-Human Biological Systems
This compound, similar to other cephalosporin antibiotics, is primarily eliminated from the body via renal excretion. This compound sulfate is reported to be excreted predominantly through the kidneys researchgate.net. As a class, cephalosporins are known to be largely eliminated in their structurally unmodified form through the urine, with up to 50% of the administered dose being excreted this way uu.nl.
Preclinical Pharmacodynamic Modeling
Preclinical pharmacodynamic (PD) modeling is essential for understanding the relationship between drug exposure and antimicrobial effect, guiding the development of effective dosing regimens. For beta-lactam antibiotics like this compound, the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with bacterial killing in animal infection models is the time that non-protein-bound plasma concentrations remain above the minimum inhibitory concentration (fT>MIC) nih.gov.
For cephalosporins, a target of 40% fT>MIC is generally associated with bacteriostasis, while 65% fT>MIC is predictive of near-maximal bactericidal activity in animal models nih.gov. These targets provide a framework for assessing the efficacy of this compound in preclinical settings.
In Vitro and In Vivo (Non-Human) Models for Assessing Antimicrobial Activity
This compound, classified as a fourth-generation cephalosporin, demonstrates broad-spectrum antimicrobial activity against a wide array of Gram-positive and Gram-negative organisms medchemexpress.comnih.gov.
In Vitro Activity:
Its activity has been reported as comparable to cefpirome (B1668871) and cefepime, and generally superior to ceftazidime (B193861) medchemexpress.comnih.gov.
this compound exhibits potent activity against Hemophilus influenzae and Moraxella catarrhalis medchemexpress.comnih.gov.
It is highly active against Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Sensitive Coagulase-Negative Staphylococci (MSCNS) medchemexpress.comnih.gov.
However, this compound shows poor activity against Methicillin-Resistant Staphylococcus aureus (MRSA), Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS), Penicillin-Resistant Streptococcus pneumoniae (PRSP), and Enterococcus faecalis, with no activity against Enterococcus faecium medchemexpress.comnih.govcaymanchem.com.
Against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, this compound demonstrated low susceptibility rates (below 10%). In contrast, against non-ESBL-producing strains of these organisms, susceptibility rates were high (100% for E. coli, 94.3% for K. pneumoniae, and 97.0% for P. mirabilis) caymanchem.com.
Susceptibility rates for other tested Enterobacteriaceae isolates ranged from 56.7% to 83.3% caymanchem.com.
For Acinetobacter baumannii and Pseudomonas aeruginosa isolates, susceptibility rates were 18.7% and 73.3%, respectively caymanchem.com.
An overview of this compound's in vitro susceptibility against key bacterial pathogens is presented in the following markdown table:
| Pathogen Group / Type | Susceptibility Rate (%) | Notes | Source |
| MSSA / MSCNS | High activity | medchemexpress.comnih.gov | |
| MRSA / MRCNS / PRSP | Poor activity | No activity against E. faecium | medchemexpress.comnih.govcaymanchem.com |
| H. influenzae | Potent activity | medchemexpress.comnih.gov | |
| M. catarrhalis | Potent activity | medchemexpress.comnih.gov | |
| Non-ESBL E. coli | 100 | caymanchem.com | |
| Non-ESBL K. pneumoniae | 94.3 | caymanchem.com | |
| Non-ESBL P. mirabilis | 97.0 | caymanchem.com | |
| ESBL E. coli | < 10 | caymanchem.com | |
| ESBL K. pneumoniae | < 10 | caymanchem.com | |
| ESBL P. mirabilis | < 10 | caymanchem.com | |
| Other Enterobacteriaceae | 56.7 – 83.3 | caymanchem.com | |
| A. baumannii | 18.7 | caymanchem.com | |
| P. aeruginosa | 73.3 | caymanchem.com |
In Vivo Models: this compound has been evaluated in various non-human infection models to assess its efficacy. It has shown potent activity in murine systemic infection models against a range of pathogens, including P. aeruginosa, Escherichia coli, MSSA, low-level MRSA (L-MRSA), high-level MRSA (H-MRSA), and S. pneumoniae researchgate.netcaymanchem.com.
Characterization of Dose-Response Relationships in Experimental Systems
The dose-response relationship for this compound in experimental systems can be characterized by its efficacy in reducing bacterial burden and protecting against lethality in infection models. For instance, in mouse models of systemic infection, this compound demonstrated protective effects against lethality with effective dose 50% (ED50) values ranging from ≤0.025 to 1.56 mg/kg, depending on the infecting pathogen caymanchem.com. These ED50 values represent the dose at which 50% of the infected animals are protected from lethality, providing a quantitative measure of its dose-response relationship in vivo.
In vitro, the dose-response is typically described by Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism researchgate.netcaymanchem.com. These values are fundamental in characterizing the potency of this compound against various bacterial strains.
Potency and Efficacy Assessments in Preclinical Infection Models (e.g., Mouse Pyelonephritis)
This compound has demonstrated efficacy in preclinical infection models, including mouse pyelonephritis. Specifically:
this compound was found to be efficacious in a mouse model of pyelonephritis caused by Staphylococcus aureus or Klebsiella pneumoniae researchgate.net.
In a mouse model of Staphylococcus epidermidis-induced ascending pyelonephritis, administration of this compound at a dose of 50 mg/kg significantly reduced the number of renal colony forming units (CFUs) caymanchem.com.
These findings underscore the potency and efficacy of this compound in relevant preclinical infection models, providing evidence for its potential therapeutic utility against specific bacterial infections.
Structure Activity Relationship Sar Studies and Rational Design of Cefoselis Analogs
Elucidation of Structural Determinants for Antimicrobial Potency
Cefoselis (B1662153) possesses a distinct chemical architecture that contributes to its potent antimicrobial activity. Its core structure includes a 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to all cephalosporins. researchgate.netufrj.brcambridgemedchemconsulting.com Key structural determinants for its antimicrobial potency are found in its side chains:
C7 Side Chain : The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at the C7 position is a crucial component. cambridgemedchemconsulting.com This aminothiazolyl-methoxyimino moiety is widely recognized in advanced cephalosporins for imparting broad-spectrum activity and stability against a variety of beta-lactamases. researchgate.netresearchgate.net The syn-configuration of the methoxyimino group is particularly vital, as studies on similar cephalosporins like Cefotaxime (B1668864) have shown that this specific stereochemistry dramatically enhances the antibiotic's ability to penetrate bacterial outer cell layers, thereby significantly affecting its antibacterial properties. mdpi.com
C3 Side Chain : The presence of a pyrazolium (B1228807) ring at the C3 position is characteristic of this compound and other fourth-generation cephalosporins. researchgate.netcambridgemedchemconsulting.comresearchgate.net This quaternary ammonium (B1175870) substituent plays a pivotal role in several aspects of its potency:
Beta-Lactamase Stability : The quaternary nitrogen at C3 contributes significantly to the molecule's stability against beta-lactamases, especially AmpC beta-lactamases, which are common in Gram-negative bacteria. researchgate.netgoogle.comdrughunter.com This structural feature helps prevent the hydrolysis of the beta-lactam ring, which is essential for the antibiotic's activity. google.comacs.org
Cell Penetration : The zwitterionic nature conferred by the quaternary ammonium group facilitates the efficient traverse of the outer membrane of Gram-negative bacteria, enhancing intracellular penetration to reach its PBP targets. researchgate.netresearchgate.netgoogle.comacs.org
Pharmacokinetic Properties : The C3 substituent also influences the pharmacokinetic profile, contributing to improved distribution within the body. researchgate.net
These structural elements collectively ensure that this compound effectively binds to PBPs, inhibits cell wall synthesis, and maintains stability against enzymatic degradation, leading to its broad-spectrum bactericidal effect.
Impact of Side Chain Modifications on Spectrum and Activity
Modifications to the C3 and C7 side chains of the cephalosporin (B10832234) nucleus are extensively explored in SAR studies to modulate antibacterial spectrum, potency, and pharmacokinetic properties. While specific detailed quantitative data for this compound analogs derived from such modifications are not extensively detailed in the provided search results, general trends and observations from related cephalosporin research highlight the impact of such alterations:
These studies underscore that strategic modifications to either the C3 or C7 side chains can profoundly alter the antibacterial properties, including the spectrum of activity and resistance profile, guiding the development of new cephalosporin derivatives.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate chemical structure with biological activity, enabling the prediction of properties for new compounds and guiding rational drug design. For cephalosporins, including those structurally related to this compound, QSAR analyses have been employed to elucidate the molecular and physicochemical basis of their antibacterial activity. researchgate.net
While specific QSAR models developed solely for this compound's antibacterial activity with detailed parameters are not explicitly provided in the search results, the broader application of QSAR to cephalosporins is well-documented:
Understanding Antibacterial Activity : QSAR studies have been utilized to establish the structural basis of activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) across different generations of cephalosporins. researchgate.net These analyses help identify molecular portions that contribute essential or additional antibacterial activity. researchgate.net
Impact of Substituents : For example, QSAR analyses have indicated that substitutions with greater volume and polarity on the R2 side chain of the cephem nucleus can increase potency against MSSA, with the best effect often observed from substitutions featuring polar nitrogen atoms at the alpha-carbon (Cα).
Prediction of Pharmacokinetic Properties : Beyond antibacterial activity, QSAR models have been developed to predict other crucial pharmacological properties, such as permeability and oral absorption. A Support Vector Regression (SVR) based QSAR model, for instance, was applied to the anti-Haemophilus influenzae activity of 69 orally active cephalosporins. This model utilized descriptors such as molecular refractivity (MR), and partial charges at C7 (qC7) and O9 (qO9), demonstrating the ability to predict activity based on structural features. dntb.gov.ua Such models are valuable for the rapid evaluation of potential drug candidates. dntb.gov.ua
These applications of QSAR provide a systematic approach to understanding and predicting the effects of structural changes on cephalosporin activity, facilitating a more rational approach to drug discovery.
Rational Design Principles for Enhancing Target Specificity and Resistance Profile
Rational drug design in the context of this compound and other advanced cephalosporins has primarily focused on overcoming the pervasive challenge of antimicrobial resistance and enhancing target specificity. The design principles are directly informed by SAR insights:
Beta-Lactamase Stability : A cornerstone of this compound's rational design is its inherent stability against beta-lactamases, particularly AmpC enzymes. researchgate.netresearchgate.netgoogle.comdrughunter.com This was achieved by incorporating the C3-quaternary ammonium (pyrazolium) moiety. This group is crucial in preventing the hydrolysis of the beta-lactam ring, which is the primary mechanism by which many bacteria inactivate beta-lactam antibiotics. researchgate.netgoogle.com The zwitterionic nature of this substituent in fourth-generation cephalosporins like this compound contributes to a low affinity for AmpC beta-lactamases, thereby maintaining efficacy against resistant strains. nih.govresearchgate.net
Enhanced Outer Membrane Permeation : For activity against Gram-negative bacteria, efficient penetration through the outer membrane is essential. The zwitterionic structure, resulting from the C3-quaternary ammonium group, is a rational design feature that facilitates this penetration, allowing the antibiotic to reach its intracellular targets (PBPs) effectively. google.comacs.org
Target Specificity (PBPs) : While not explicitly detailed for this compound's specific PBP binding profile, cephalosporins exert their bactericidal effect by binding to and inactivating PBPs. nih.govresearchgate.net Rational design aims to optimize these interactions to ensure potent and selective inhibition of bacterial cell wall synthesis. The C7 aminothiazolyl-methoxyimino side chain, common in fourth-generation cephalosporins, is known to contribute to a broad affinity for various PBPs and resistance to beta-lactamases. researchgate.netresearchgate.net
Overcoming Resistance Mechanisms : The rational design of new antibiotics, including cephalosporin analogs, aims to overcome multiple resistance mechanisms beyond beta-lactamase production, such as stringent response and outer membrane permeation issues. The structural features of this compound, particularly its C3 and C7 substituents, are examples of successful rational design choices made to improve its resistance profile and broad-spectrum efficacy.
Bioisosteric Replacements and Their Effects on Pharmacological Properties
Bioisosteric replacement is a fundamental strategy in medicinal chemistry for modifying lead compounds to improve their pharmacological and pharmacokinetic properties without drastically altering their biological activity. ajptr.comufrj.bracs.org This approach involves exchanging an atom or group of atoms with another that possesses similar physical and chemical properties. ajptr.comcambridgemedchemconsulting.com
In the context of this compound, the pyrazole (B372694) ring itself is a notable example of bioisosterism. Pyrazoles are recognized as bioisosteres of tetrazoles, meaning they can be interchanged while retaining similar biological properties. ajptr.com this compound, being a pyrazole derivative, exemplifies the successful incorporation of such a bioisosteric scaffold into an approved antibiotic. ajptr.comnih.govgoogle.com This suggests that the selection of the pyrazolium moiety at the C3 position may have been a deliberate bioisosteric replacement during its developmental pathway to achieve desired properties.
The general objectives of applying bioisosteric replacements, which would apply to the development of this compound and its analogs, include:
Enhancing Biological Properties : Aiming to increase potency, selectivity, or efficacy against specific targets. ajptr.comufrj.bracs.org
Modulating Pharmacokinetics (PK) : Altering properties such as absorption, distribution, metabolism, and excretion to improve drug delivery and duration of action. ajptr.comufrj.brcambridgemedchemconsulting.comacs.org For instance, bioisosteric changes can improve oral bioavailability by reducing polar surface area or altering metabolic degradation pathways. google.com
Attenuating Toxicity : Designing analogs with a similar therapeutic effect but reduced adverse effects. ajptr.comufrj.bracs.org
Improving Metabolic Stability : Replacing metabolically labile groups with more stable bioisosteres to prolong the drug's half-life. cambridgemedchemconsulting.comacs.org
Gaining Selectivity : Achieving better targeting of specific receptors or enzymatic isoforms. ufrj.br
While specific examples of bioisosteric replacements within the this compound structure and their quantified effects are not detailed in the provided information, the presence of the pyrazolium ring highlights the application of bioisosteric principles in the broader class of pyrazole-containing antibiotics to achieve favorable pharmacological profiles.
Investigation of Cefoselis Derivatives and Novel Analog Development
Synthesis and Evaluation of Pyrazole-Containing Cephalosporins
Cefoselis (B1662153) itself incorporates a pyrazole (B372694) moiety within its structure, a heterocyclic ring system known for its diverse biological activities, including potent antimicrobial properties. wikipedia.orgwikidata.orgnih.govnih.govnih.govnih.gov The strategic inclusion of pyrazole rings in cephalosporin (B10832234) design aims to leverage these inherent antimicrobial characteristics and improve interaction with bacterial targets.
Research into pyrazole-containing cephalosporins, particularly those with 3'-quaternary ammonium (B1175870) groups, has yielded compounds with potent broad-spectrum activity. For instance, this compound (FK037), a well-studied pyrazole-containing cephalosporin, has demonstrated exceptional in vivo activity against Methicillin-Resistant Staphylococcus aureus (MRSA), surpassing other β-lactam antibiotics tested. nih.gov The antibacterial activity of these compounds is influenced by the nature of substituents at the 2-position on the 3'-aminopyrazolium groups. nih.gov Furthermore, the incorporation of an imidazopyrazolium group at the 3-position, as seen in certain cephalosporin analogs (e.g., compound 23i), has been shown to significantly enhance antibacterial activity against MRSA. nih.gov
The synthesis of these derivatives often involves the modification of the cephalosporin core structure by introducing various aminopyrazolium groups at the 3-position. Early studies focused on 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]cephalosporins bearing N-mono or dialkyl and carbamoyl (B1232498) aminopyrazolium, as well as five- or six-membered rings fused to the 3-aminopyrazolium methyl groups. nih.gov These synthetic efforts have led to compounds with a balanced antibacterial spectrum against both Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria, such as Pseudomonas aeruginosa. nih.gov
Exploration of Quaternary Ammonium Cephalosporin Analogs
Quaternary ammonium cephalosporins, a class to which this compound belongs, are distinguished by a positively charged quaternary nitrogen typically located at the C-3' position of the cephem nucleus. This structural feature is critical for their unique pharmacological properties, including enhanced penetration into Gram-negative bacteria and improved β-lactamase stability. asm.orgoup.comresearchgate.net
The exploration of these analogs has focused on varying the quaternary ammonium substituents to further extend their antibacterial spectrum and optimize pharmacokinetic properties. researchgate.net The zwitterionic nature conferred by the quaternary ammonium group facilitates rapid diffusion through the outer membrane of Gram-negative bacteria, a significant advantage over earlier-generation cephalosporins. asm.orgoup.com
Notable examples of other fourth-generation quaternary ammonium cephalosporins include Cefepime (B1668827), Cefpirome (B1668871), Cefozopran, and Cefquinome. mims.comwikipedia.orgwikipedia.orgwikidata.orgnih.govnih.govnih.govwikipedia.orguni.luwikidata.orgfishersci.cawikipedia.orgmims.comnih.govnih.govnih.govuni.lu These compounds share the common characteristic of a C3-quaternary ammonium substituent combined with a (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at C7, a combination that has proven beneficial for broad-spectrum activity. researchgate.net
The synthesis of these analogs involves various strategies for attaching the quaternary ammonium group, including direct linkage to the C3-methylene, linkage via a C3-thiomethylene, or through an alkenyl bridge. researchgate.net Studies have indicated that delocalization of the azolium positive charge in 3-position quaternary ammonium cephalosporins can lead to an expanded antibacterial spectrum and increased activity. researchgate.net
Development of Hybrid Molecules Incorporating this compound Moieties (e.g., Fluoroquinolone Hybrids)
The development of hybrid molecules represents an innovative strategy to combat antimicrobial resistance by combining two or more pharmacophores into a single entity. This approach aims to achieve activity against drug-resistant bacteria, broaden the spectrum of activity, and reduce the potential for resistance development. researchgate.netresearchgate.net
While direct this compound-specific hybrid molecules with fluoroquinolones are not explicitly detailed in the provided search results, the concept of cephalosporin-fluoroquinolone hybrid prodrugs has been a significant area of research. For example, Roche pharmaceuticals developed Ro 23-9424, a cephalosporin-fluoroquinolone ester hybrid prodrug. mdpi.comresearchgate.net These hybrid compounds are designed to exhibit a "dual-action" mechanism: the β-lactam moiety initially exerts its antimicrobial effect, and upon its cleavage by β-lactamases, the fluoroquinolone moiety becomes active. mdpi.com This sequential activation can be particularly effective against β-lactamase-producing strains. Additionally, hybridization can enhance the solubility of the fluoroquinolone component. mdpi.com
Beyond fluoroquinolones, other hybrid antibiotics incorporating cephalosporin moieties have been explored, such as the glycopeptide-β-lactam (cephalosporin) hybrid, Cefilavacin (TD-1792). pew.org These hybrid strategies aim to overcome resistance mechanisms by targeting multiple pathways or by releasing a secondary active agent upon enzymatic degradation of the β-lactam component.
Design of Compounds with Enhanced Stability and Bioavailability Characteristics
Enhancing the stability and bioavailability of antimicrobial agents is crucial for their clinical utility, particularly for oral administration. This compound sulfate (B86663), for instance, exhibits improved water solubility and stability compared to its free acid form. mims.com
Investigations into the stability of this compound sulfate in aqueous solutions have shown that its degradation follows pseudo-first-order kinetics, with stability influenced by factors such as pH, temperature, and oxidative conditions. wikipedia.orgfishersci.ca
A common strategy to improve the oral bioavailability of cephalosporins, which often have poor intestinal absorption, is the prodrug approach. asm.orgasm.orgnih.govmdpi.comkarger.comnih.gov This involves esterification of the carboxylic acid group, creating derivatives that can be absorbed more effectively by passive diffusion. asm.orgasm.org The success of these prodrug esters is highly dependent on their solubility, lipophilicity, and stability against chemical and enzymatic cleavage in the gastrointestinal tract. asm.orgasm.org Premature hydrolysis in the intestine can lead to incomplete bioavailability. asm.orgasm.org
Research has also shown that the stereoselectivity of enzymatic ester hydrolysis can be leveraged to increase bioavailability. By utilizing the more stable diastereoisomer of a prodrug ester, higher bioavailabilities can be achieved. asm.orgnih.gov Furthermore, the presence of food can enhance the absorption of some cephalosporin prodrugs, such as cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil. karger.comvirginia.edu Alternative strategies include the use of carrier systems or modifications that reduce the polarity of the C-4 carboxylic acid group. asm.orgasm.org For highly hydrophilic cephalosporins like Cefpirome, the use of bile salts has been explored to increase lipophilicity and improve in vitro transport and absorption. nih.gov Compounds like 1-Hydroxybenzotriazole (HOBt) are also known to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). mims.com
Analytical and Degradation Studies of Cefoselis
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cefoselis (B1662153) and its related substances. nih.gov The development of validated, stability-indicating HPLC methods is crucial for accurately quantifying the drug and monitoring the formation of impurities and degradation products during stability studies. These methods must be able to separate the active pharmaceutical ingredient from any potential interferents. nih.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of this compound and other cephalosporins. phenomenex.comresearchgate.net This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase.
For the quantification of this compound, a typical RP-HPLC method employs a C18 column with specific dimensions, such as 100 mm × 2.1 mm with a 5 µm particle size. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net The separation is usually achieved through an isocratic elution at a constant flow rate. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector at a specific wavelength where the compound exhibits maximum absorbance. nih.gov Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. nih.govjetir.org
Table 1: Example of Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | Kinetex C18 (100A, 100 × 2.1 mm, 5µm) |
| Mobile Phase | Acetonitrile – 0.1% Formic Acid (5:95 V/V) |
| Detection | DAD or UV Spectrophotometry |
| Flow Rate | 1.0 mL/min (Typical) |
| Injection Volume | 20 µL (Typical) |
This table presents typical conditions; specific parameters may vary based on the exact method.
A key requirement for a stability-indicating HPLC method is its ability to resolve the main compound from all potential degradation products. nih.govnih.gov In studies of this compound, HPLC methods have been successfully developed to separate the intact drug from the various products formed under stress conditions. For instance, in one study, this compound sulfate (B86663) had a retention time of 14.58 minutes, while its degradation products eluted much earlier, with retention times ranging from 1.95 to 9.97 minutes, demonstrating effective separation. researchgate.net This separation is critical for accurately tracking the decrease in the parent drug concentration and the simultaneous increase in degradants over time. researchgate.net
Identification of Degradation Products
Once the degradation products are chromatographically separated, the next step is to identify their chemical structures. This is vital for understanding the degradation pathways and assessing the potential impact of these new entities. researchgate.netnih.gov
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds. researchgate.net When coupled with HPLC, particularly with techniques like Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS), it allows for the accurate mass measurement of degradation products as they elute from the column. researchgate.netnih.govnih.gov The Q-TOF instrument provides high mass accuracy, often in the low parts-per-million (ppm) range, which is essential for determining the elemental composition of the degradants. researchgate.netfrontiersin.org This technique has been successfully applied to identify the degradation products of this compound sulfate in aqueous solutions and in the solid state. researchgate.netnih.gov
Through the application of HPLC-ESI-Q-TOF-MS, researchers have determined the masses of this compound degradation products with high accuracy (ranging from 0.09 to 4.64 ppm). researchgate.net This level of precision allows for the confident assignment of molecular formulas to the unknown peaks observed in the chromatogram. researchgate.net
Table 2: Identified Degradation Products of this compound Sulfate and their Molecular Formulas
| Measured Mass (m/z) | Molecular Formula |
| 128.08243 | C₅H₁₀N₃O |
| 243.05471 | C₈H₁₀N₄O₃S |
| 370.06338 | C₁₃H₁₆N₅O₄S₂ |
| 414.05324 | C₁₄H₁₆N₅O₆S₂ |
Source: Data from a study on this compound sulfate degradation in aqueous solutions. researchgate.net
Degradation Pathways and Kinetics
Studying the kinetics of degradation helps in predicting the shelf-life and determining appropriate storage conditions for a drug. The degradation of this compound has been investigated under various conditions, revealing its susceptibility to hydrolysis. researchgate.net
The degradation of this compound sulfate in aqueous solutions has been shown to follow pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by pH, and general acid-base catalysis has been observed in the presence of buffer solutions. researchgate.net
In the solid state, the degradation kinetics of this compound sulfate are dependent on environmental conditions. nih.gov Studies have shown that:
In the presence of increased relative humidity, the degradation follows an autocatalytic reaction of the first order. nih.gov
In dry air, the degradation proceeds as a first-order reaction dependent on the substrate concentration. nih.gov
These kinetic studies, combined with the identification of degradation products, provide a comprehensive understanding of the stability profile of this compound. The pathways of degradation for cephalosporins can be complex, often involving the hydrolysis of the β-lactam ring, which is a common vulnerability for this class of antibiotics. nih.govnih.govmdpi.com
Hydrolytic Degradation Mechanisms (Acid-Base Catalysis)
Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for β-lactam antibiotics like this compound. The degradation of this compound in aqueous solutions has been found to follow pseudo-first-order kinetics asianpubs.org. The rate and mechanism of this degradation are significantly influenced by pH, demonstrating both acid and base catalysis.
Like other cephalosporins, the core structure of this compound, the β-lactam ring, is the primary site for hydrolytic attack.
Acid-Catalyzed Hydrolysis : In acidic conditions, the degradation pathway for cephalosporins often involves a specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond nih.gov. This process leads to the opening of the four-membered ring, rendering the antibiotic inactive.
Neutral and Alkaline Hydrolysis : In neutral and alkaline solutions, the degradation can proceed through several mechanisms. One common pathway is the nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl group, leading to ring cleavage nih.gov. For certain cephalosporins, intramolecular reactions can also occur. For instance, the side-chain α-amino group can perform an intramolecular nucleophilic attack on the β-lactam carbonyl, resulting in the formation of diketopiperazine-type compounds nih.gov. The degradation of this compound is particularly rapid in highly alkaline conditions (above pH 11.24) asianpubs.org.
Buffers such as citrate (B86180) and phosphate (B84403) can catalyze the degradation process through general acid and base catalysis nih.gov.
Oxidative Degradation Processes
This compound is susceptible to degradation in the presence of oxidizing agents asianpubs.org. The thioether sulfur atom within the dihydrothiazine ring of the cephalosporin (B10832234) structure is a common site for oxidation. This reaction can lead to the formation of sulfoxide (B87167) derivatives, which may or may not retain antibacterial activity. Studies on similar cephalosporins have shown that oxidation can be a significant degradation pathway nih.govresearchgate.net. For example, the oxidation of cefalexin by permanganate (B83412) or thermally activated persulfate has been systematically investigated, identifying the thioether sulfur as a primary reactive site researchgate.netresearchgate.net. The reaction with strong oxidizing agents can lead to the formation of stereoisomeric sulfoxide products and other degradation products, ultimately reducing the antibacterial efficacy of the parent compound researchgate.net.
Photolytic Degradation Effects
Exposure to light is another factor that can induce the degradation of this compound asianpubs.org. The photolytic degradation of cephalosporins can be complex, often involving multiple competing processes. Studies on cefotaxime (B1668864), a structurally related cephalosporin, show that degradation under UV light can result from two competitive processes: isomerization and photolysis nih.gov. The photolysis can involve the destruction of the Δ³-cephem ring, leading to a noticeable yellowing of the solution nih.gov. A key concern with photolytic degradation is that it can lead to the formation of inactive isomers without any visible change, highlighting the importance of protecting this compound solutions from light nih.gov.
Thermal Degradation Kinetics
Thermal stress can accelerate the degradation of this compound in both solid and solution states. The degradation process in aqueous solutions has been studied at elevated temperatures (e.g., 353 K or 80°C) and follows pseudo-first-order kinetics asianpubs.org. In the solid state, the degradation kinetics are influenced by both temperature and the presence of moisture. Studies on this compound sulfate powder have shown that in dry air, the degradation follows a first-order reaction dependent on the substrate concentration nih.gov. However, under conditions of increased relative humidity, the degradation mechanism shifts to an autocatalytic reaction, which is also first-order with respect to the substrate concentration nih.gov. Kinetic and thermodynamic parameters, such as activation energy, can be calculated from these studies to predict the compound's stability under various thermal conditions nih.govnih.gov.
Stability Influencing Factors
The stability of this compound is not only dependent on its inherent chemical properties but is also significantly affected by external environmental factors. The most critical of these are pH, temperature, and humidity.
Influence of pH on this compound Stability
The pH of an aqueous solution is a paramount factor governing the stability of this compound. The degradation rate of this compound sulfate exhibits a clear dependence on pH. Extensive studies have demonstrated that this compound is most stable in the pH range of 4 to 6.5 asianpubs.org. Outside of this range, its stability decreases markedly. The compound is least stable in alkaline conditions, particularly above pH 11.24, where degradation is significantly accelerated asianpubs.org. This pH-rate profile is characteristic of many cephalosporins, which show a U-shaped curve with a region of maximum stability and increased degradation rates in both highly acidic and alkaline environments nih.govnih.gov.
| pH Range | Relative Stability of this compound |
|---|---|
| < 4.0 | Decreased Stability (Acid-catalyzed hydrolysis) |
| 4.0 - 6.5 | Most Stable |
| 6.5 - 11.24 | Decreased Stability |
| > 11.24 | Least Stable (Base-catalyzed hydrolysis) |
Effects of Temperature and Humidity on Solid-State Stability
In the solid state, the stability of this compound sulfate is heavily influenced by temperature and the presence of moisture, measured as relative air humidity (RH) nih.gov.
Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of degradation of solid this compound. Kinetic parameters for this thermal degradation have been calculated to quantify this effect nih.gov.
Humidity : The presence of moisture significantly impacts the degradation pathway and rate. In dry air, this compound degradation follows first-order kinetics nih.gov. However, at increased relative humidity, the degradation process becomes an autocatalytic first-order reaction nih.gov. This indicates that a degradation product may be acting as a catalyst, accelerating further degradation in the presence of water. This autocatalytic behavior underscores the critical need for storing solid this compound under dry conditions.
| Condition | Degradation Kinetic Model | Key Finding |
|---|---|---|
| Dry Air (Low RH) | First-Order Reaction | Degradation rate is dependent on substrate concentration. |
| Humid Air (Increased RH) | Autocatalytic First-Order Reaction | Degradation is significantly faster due to catalysis by a degradation product. |
Role of Solution Composition on Degradation Profiles of this compound
The stability of the β-lactam ring, a critical structural component for the antibacterial activity of cephalosporins like this compound, is profoundly influenced by the composition of the aqueous solution in which it is dissolved. The degradation of this compound, a fourth-generation cephalosporin, is a complex process affected by several factors within the solution, including pH, the presence and type of buffer systems, and the ionic strength of the medium. Understanding these influences is crucial for predicting the compound's shelf-life and ensuring its therapeutic efficacy. The degradation of this compound in aqueous solutions has been shown to follow pseudo-first-order kinetics.
Influence of pH
The pH of the solution is a critical determinant of the degradation rate of this compound. Like other cephalosporins, this compound exhibits a pH-dependent stability profile. The degradation is catalyzed by both hydrogen ions (specific acid catalysis) and hydroxide ions (specific base catalysis). Research has demonstrated that this compound sulfate is most stable in a pH range of 4 to 6.5. Outside of this optimal range, the rate of degradation increases significantly. The compound is particularly unstable in alkaline conditions, with the least stability observed at a pH above 11.24.
At acidic pH values, the primary degradation pathway involves the hydrolysis of the β-lactam ring, which is catalyzed by hydrogen ions. In highly acidic conditions, other reactions, such as the cleavage of side chains, can also occur. Conversely, in neutral to alkaline solutions, the degradation is predominantly driven by the nucleophilic attack of hydroxide ions on the carbonyl carbon of the β-lactam ring, leading to its opening and the loss of antibacterial activity.
The relationship between pH and the degradation rate constant (k) for cephalosporins typically follows a U-shaped curve, with the minimum degradation rate observed in the pH range of maximum stability.
Table 1: Representative pH-Dependent Degradation of a Fourth-Generation Cephalosporin at 35°C
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.048 | 14.4 |
| 3.0 | 0.019 | 36.5 |
| 4.0 | 0.008 | 86.6 |
| 5.0 | 0.005 | 138.6 |
| 6.0 | 0.006 | 115.5 |
| 7.0 | 0.015 | 46.2 |
| 8.0 | 0.075 | 9.2 |
| 9.0 | 0.350 | 2.0 |
| 10.0 | 1.250 | 0.6 |
Note: This table presents representative data for a fourth-generation cephalosporin to illustrate the effect of pH on degradation kinetics, as specific kinetic data for this compound across a wide pH range was not available in the searched literature.
Buffer Catalysis
In addition to specific acid-base catalysis, the degradation of this compound can be influenced by general acid-base catalysis from buffer components. The species present in buffer solutions can act as proton donors or acceptors, thereby facilitating the hydrolysis of the β-lactam ring.
Commonly used buffer systems in pharmaceutical preparations and analytical studies, such as phosphate, acetate, and borate (B1201080) buffers, have been shown to catalyze the degradation of cephalosporins. For instance, studies on analogous cephalosporins have demonstrated that phosphate and citrate buffers can enhance general acid and base catalysis of degradation. The catalytic effect is dependent on the concentration and the pKa of the buffer species.
Phosphate Buffers: The dihydrogen phosphate ion (H₂PO₄⁻) can act as a general acid catalyst, while the hydrogen phosphate ion (HPO₄²⁻) can act as a general base catalyst.
Acetate Buffers: Acetic acid can function as a general acid catalyst, and the acetate ion can act as a general base catalyst.
Borate Buffers: Boric acid and borate ions can also participate in general acid-base catalysis, often showing a significant catalytic effect in alkaline pH ranges.
The observed degradation rate constant (k_obs) in a buffered solution can be expressed as the sum of the rate constants for spontaneous hydrolysis and the catalytic contributions from the buffer species.
Table 2: Illustrative Catalytic Effect of Different Buffers on Cephalosporin Degradation
| Buffer System (0.1 M) | pH | Observed Degradation Rate Constant (k_obs) (h⁻¹) |
| Acetate | 5.0 | 0.007 |
| Phosphate | 7.0 | 0.025 |
| Borate | 9.0 | 0.450 |
Note: This table provides illustrative data on the catalytic effects of common buffers on cephalosporin degradation to demonstrate the principle, as specific catalytic constants for this compound with these buffers were not found in the available literature.
Influence of Ionic Strength
The ionic strength of the solution, which is a measure of the total concentration of ions, can also affect the degradation rate of this compound. The effect of ionic strength on reaction rates is described by the Brønsted-Bjerrum equation, which relates the rate constant to the charges of the reacting species.
For reactions involving ions, a change in ionic strength can alter the activity coefficients of the reactants, thereby influencing the reaction rate. A positive salt effect (increase in rate with increasing ionic strength) is typically observed when the reacting species have the same charge, while a negative salt effect (decrease in rate) is observed when they have opposite charges. In the context of this compound degradation, the influence of ionic strength is generally more pronounced in reactions catalyzed by charged species, such as hydroxide ions.
Methodological Approaches in Cefoselis Research
In Vitro Susceptibility Testing Methods (e.g., Broth Microdilution, Agar (B569324) Dilution)
In vitro susceptibility testing is crucial for determining the effectiveness of Cefoselis (B1662153) against various bacterial pathogens. Standardized methods, such as broth microdilution and agar dilution, are widely employed, often following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI) clsi.orgnih.govnih.gov.
Broth Microdilution: This method involves preparing serial two-fold dilutions of the antibiotic in a liquid growth medium within microtiter plates. A standardized inoculum of bacteria is then added to each well. After incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth nih.gov. The broth microdilution method is considered a gold standard for susceptibility testing nih.gov.
Agar Dilution: In this technique, varying concentrations of the antimicrobial agent are incorporated into an agar medium. Bacterial suspensions are then inoculated onto the surface of these agar plates. After incubation, the MIC is read as the lowest concentration of the antibiotic in the agar that prevents visible bacterial growth nih.gov. This method is particularly useful for batch testing and is considered reliable nih.gov.
Detailed Research Findings: Studies have evaluated the in vitro antibacterial activity of this compound against a wide array of clinical isolates. For instance, this compound has shown high susceptibility rates against non-extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates of 100%, 94.3%, and 97.0%, respectively nih.gov. Its activity against other tested Enterobacteriaceae isolates ranged from 56.7% to 83.3% nih.gov. Against Acinetobacter baumannii and Pseudomonas aeruginosa, susceptibility rates were 18.7% and 73.3%, respectively nih.gov. This compound demonstrated potent activity against methicillin-sensitive Staphylococcus aureus (MSSA), with all tested MSSA strains being susceptible, but showed poor activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
A multicenter study in China, using the agar dilution method, reported MIC50 values for this compound against various non-ESBL-producing strains of Enterobacteriaceae ranging from 0.016 to 4 mg/L researchgate.net. The antibacterial activity of this compound against Streptococcus pneumoniae was noted to be superior to cefepime (B1668827), with an MIC50 value of 0.016 mg/L for penicillin-susceptible strains researchgate.net.
Table 1: Representative In Vitro Susceptibility of this compound Against Key Pathogens
| Pathogen (Strain Type) | Susceptibility Method | MIC50 (mg/L) | Susceptibility Rate (%) | Reference |
| E. coli (non-ESBL) | Broth Microdilution | N/A | 100 | nih.gov |
| K. pneumoniae (non-ESBL) | Broth Microdilution | N/A | 94.3 | nih.gov |
| P. mirabilis (non-ESBL) | Broth Microdilution | N/A | 97.0 | nih.gov |
| Enterobacteriaceae (non-ESBL) | Agar Dilution | 0.016 - 4 | 62.9 - 100 | researchgate.net |
| S. pneumoniae (Penicillin-Susceptible) | Agar Dilution | 0.016 | 87.2 | researchgate.net |
| S. aureus (MSSA) | Broth Microdilution | N/A | 100 | nih.gov |
| S. aureus (MRSA) | Broth Microdilution | N/A | 0 (resistant) | nih.gov |
| P. aeruginosa | Broth Microdilution | N/A | 73.3 | nih.gov |
Advanced Spectroscopic Techniques for Structural Characterization (e.g., NMR, IR, Mass Spectrometry)
Advanced spectroscopic techniques are indispensable for the comprehensive structural characterization of chemical compounds like this compound. These methods provide detailed information about molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-invasive analytical technique that provides atomic-level structural information about molecules creative-biostructure.comfrontiersin.org. It is widely used for identifying and characterizing complex organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). High-resolution NMR can elucidate the connectivity of atoms, stereochemistry, and conformational dynamics creative-biostructure.comresearchgate.net. For this compound, NMR would be employed to confirm its precise chemical structure, identify the arrangement of its various substituents, and verify its purity.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups creative-biostructure.comresearchgate.net. By analyzing the absorption of infrared radiation at different wavelengths, researchers can identify the presence of key functional groups within the this compound molecule, such as carbonyls (C=O) from the β-lactam ring, amino groups (-NH2), and hydroxyl groups (-OH) creative-biostructure.com. This technique is valuable for confirming the presence of expected chemical bonds and motifs.
These spectroscopic techniques, often used in combination, are fundamental in the synthesis and development of new drug candidates, ensuring the correct structure and purity of this compound researchgate.net.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling approaches play a significant role in understanding the behavior of this compound at a molecular level, predicting its interactions with biological targets, and guiding the design of new analogs.
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in computational chemistry to investigate the electronic structure (e.g., electron density, total energy) of molecules ucr.eduwikipedia.org. A primary application of DFT in drug research is the optimization of molecular geometry to identify stable conformations and transition states ucr.eduresearchgate.net. For this compound, DFT calculations can be employed to:
Optimize 3D Structure: Determine the most stable three-dimensional arrangement of atoms in the this compound molecule, providing insights into its bond lengths, bond angles, and dihedral angles ucr.eduresearchgate.net.
Analyze Electronic Properties: Calculate properties such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and charge distribution, which are crucial for understanding reactivity and interaction with biological targets ucr.edu.
Conformational Analysis: Explore different low-energy conformers of this compound, which is important as the biologically active conformation may not be the lowest energy one in isolation.
DFT calculations provide a theoretical basis for understanding the intrinsic properties of the this compound molecule, complementing experimental structural data chemrxiv.org.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific protein target (e.g., penicillin-binding proteins, PBPs) nih.govfrontiersin.org. The goal is to predict the binding mode and affinity, providing insights into the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex nih.govmdpi.com. For this compound, docking studies would aim to:
Identify Binding Sites: Pinpoint the specific amino acid residues within the PBP active site that interact with this compound.
Predict Binding Affinity: Estimate the strength of the interaction between this compound and its target, which correlates with its inhibitory potency.
Elucidate Mechanism of Action: Provide a detailed atomic-level understanding of how this compound inactivates PBPs, consistent with its known β-lactam mechanism nih.gov.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time frontiersin.orgmdpi.comresearchgate.net. MD simulations track the movements of atoms and molecules, allowing researchers to:
Assess Binding Stability: Evaluate the stability of the this compound-PBP complex and the persistence of key interactions over a simulation period (e.g., nanoseconds to microseconds) nih.govmdpi.com.
Analyze Conformational Changes: Observe how both this compound and the PBP change their conformations upon binding, providing insights into induced fit mechanisms frontiersin.org.
Calculate Binding Free Energies: More advanced MD techniques can estimate the free energy of binding, offering a more rigorous prediction of affinity than docking scores alone mdpi.com.
These simulations are critical for validating docking predictions and gaining a deeper understanding of the dynamic nature of this compound's interaction with its bacterial targets biorxiv.org.
Virtual screening is a computational drug discovery technique used to rapidly search large chemical libraries for compounds that are likely to bind to a drug target nih.govnih.gov. It is a powerful tool for identifying novel chemical entities or scaffolds with desired biological activities, based on the known structure or properties of a lead compound like this compound researchgate.net. There are two main types:
Structure-Based Virtual Screening: Utilizes the 3D structure of the target protein (e.g., PBP) to dock and score millions of compounds from databases, identifying those with favorable binding interactions nih.gov.
Ligand-Based Virtual Screening: Relies on the chemical properties of known active compounds (e.g., this compound) to find similar molecules in databases, without requiring the target structure. This can involve pharmacophore modeling or shape matching nih.gov.
For this compound, virtual screening could be applied to:
Identify New Antibiotic Scaffolds: Discover novel compounds with a similar mechanism of action or improved properties (e.g., broader spectrum, better resistance profile) by screening diverse chemical libraries for molecules that mimic this compound's binding characteristics researchgate.net.
Optimize Lead Compounds: Identify structural modifications to this compound that could enhance its potency, selectivity, or pharmacokinetic properties.
Repurpose Existing Drugs: Screen existing drug libraries for potential antibacterial activity, leveraging the structural features of this compound.
This approach significantly accelerates the drug discovery process by computationally filtering out inactive compounds, allowing experimental efforts to focus on the most promising candidates nih.gov.
Preclinical Animal Model Development and Application
Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound before human clinical trials. These models simulate human infections and allow researchers to assess the antibiotic's ability to treat systemic or localized infections esfri.euibtbioservices.com.
Types of Models and Applications: Studies involving this compound have utilized mouse models to demonstrate its protective effects against various bacterial infections. This compound has been shown to be effective in preventing lethality in mouse models of systemic infections caused by:
Methicillin-susceptible S. aureus (MSSA) caymanchem.com
Low-level methicillin-resistant S. aureus (L-MRSA) caymanchem.com
High-level methicillin-resistant S. aureus (H-MRSA) caymanchem.com
Streptococcus pneumoniae caymanchem.com
Escherichia coli caymanchem.com
Klebsiella pneumoniae caymanchem.com
Pseudomonas aeruginosa caymanchem.com
The effective doses (ED50s) in these models ranged from ≤0.025 to 1.56 mg/kg, indicating potent in vivo activity caymanchem.com. Furthermore, this compound has been demonstrated to reduce the number of renal colony-forming units (CFUs) in a mouse model of Staphylococcus epidermidis-induced ascending pyelonephritis when administered at a dose of 50 mg/kg caymanchem.com.
These animal models provide critical data on the therapeutic potential of this compound in a living system, including its ability to clear infections, reduce bacterial load in specific organs, and improve survival rates. They are fundamental in bridging the gap between in vitro findings and potential clinical applications ibtbioservices.com.
Table 2: Efficacy of this compound in Preclinical Mouse Infection Models
| Infection Model (Pathogen) | Outcome Measured | ED50 (mg/kg) | Reference |
| Systemic MSSA | Reduced Lethality | ≤0.025 | caymanchem.com |
| Systemic L-MRSA | Reduced Lethality | ≤0.025 | caymanchem.com |
| Systemic H-MRSA | Reduced Lethality | ≤0.025 | caymanchem.com |
| Systemic S. pneumoniae | Reduced Lethality | ≤0.025 | caymanchem.com |
| Systemic E. coli | Reduced Lethality | ≤0.025 | caymanchem.com |
| Systemic K. pneumoniae | Reduced Lethality | ≤0.025 | caymanchem.com |
| Systemic P. aeruginosa | Reduced Lethality | 1.56 | caymanchem.com |
| S. epidermidis Pyelonephritis | Reduced Renal CFUs | 50 | caymanchem.com |
Rodent and Non-Rodent Models for Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. biotechfarm.co.ilwuxiapptec.com For this compound, both rodent and non-rodent models have been utilized to provide comprehensive insights into its behavior in vivo.
Rodent Models: Mice and rats are commonly employed rodent models in pharmacokinetic studies due to their accessibility and versatility. biotechfarm.co.ilwuxiapptec.commdpi.com These models allow for the evaluation of drug exposure, dose requirements, and other PK parameters. wuxiapptec.com For instance, studies have investigated the pharmacokinetic profile of this compound sulfate (B86663) in mice, analyzing its concentrations in plasma and brain at different time points after administration. chinjmap.comchinjmap.com
Table 1: Pharmacokinetic Parameters of this compound Sulfate in Mice Plasma and Brain (Single Bolus Dose of 1200 mg/kg)
| Parameter | Plasma (μg·mL⁻¹) | Brain (μg·mL⁻¹) |
| t₁/₂ (h) | 0.202 | 0.261 |
| Kₑ | 3.424 | 2.651 |
| Cmax | 1984.654 | 18.728 |
| AUC₀₋t | 998.075 | 10.119 |
| MRT₀₋t | 0.904 | 1.945 |
These studies revealed that this compound sulfate can quickly distribute into the mouse brain following caudal vein administration. Both plasma and brain exhibited similar half-lives (t₁/₂), but the mean residence time (MRT) was longer in the brain, suggesting sustained presence in this tissue. chinjmap.com
Non-Rodent Models: In addition to rodents, non-rodent species are often recommended for pharmacokinetic and toxicity studies to provide a broader understanding and to account for potential species differences in drug behavior. fda.govnih.gov Dogs and minipigs are frequently used as non-rodent models, with non-human primates (NHPs) also being employed, especially for biotherapeutics. nih.govnih.gov While specific detailed pharmacokinetic data for this compound in non-rodent models were not extensively found in the provided search results, the general principle in drug development is to use at least one non-rodent species to complement rodent data. fda.govnih.gov The selection of a non-rodent species is typically justified based on factors such as target receptor expression, metabolic profile similarity to humans, and pharmacological cross-reactivity. nih.govnih.gov
In Vivo Models for Antimicrobial Activity Assessment (e.g., Systemic Infection, Specific Organ Infection Models)
This compound's antimicrobial activity has been rigorously assessed using various in vivo infection models, primarily in mice, to demonstrate its protective effects against a range of bacterial pathogens. caymanchem.comnih.govresearchgate.net
Systemic Infection Models: Murine systemic infection models have been widely used to evaluate the potent activity of this compound against a spectrum of bacteria. This compound has shown protective effects against lethality in mouse models of systemic infections caused by:
Methicillin-susceptible Staphylococcus aureus (MSSA) caymanchem.comnih.gov
Low-level methicillin-resistant Staphylococcus aureus (L-MRSA) caymanchem.com
High-level methicillin-resistant Staphylococcus aureus (H-MRSA) caymanchem.com
Staphylococcus pneumoniae caymanchem.comnih.govresearchgate.net
Escherichia coli caymanchem.comnih.govresearchgate.net
Klebsiella pneumoniae caymanchem.comnih.govresearchgate.net
Pseudomonas aeruginosa caymanchem.comnih.govresearchgate.net
Table 2: Efficacy of this compound in Murine Systemic Infection Models (ED₅₀ values)
| Pathogen | ED₅₀ (mg/kg) |
| Staphylococcus aureus (MSSA) | ≤0.025-1.56 |
| Staphylococcus aureus (L-MRSA) | ≤0.025-1.56 |
| Staphylococcus aureus (H-MRSA) | ≤0.025-1.56 |
| Staphylococcus pneumoniae | ≤0.025-1.56 |
| Escherichia coli | ≤0.025-1.56 |
| Klebsiella pneumoniae | ≤0.025-1.56 |
| Pseudomonas aeruginosa | ≤0.025-1.56 |
These studies highlight this compound's broad-spectrum activity and its effectiveness in combating severe systemic bacterial challenges. caymanchem.comnih.gov
Specific Organ Infection Models: Beyond systemic infections, this compound has also been tested in models targeting specific organs, demonstrating its ability to reduce bacterial loads in localized infections.
Pyelonephritis Model: this compound reduced the number of renal colony forming units (CFUs) in a mouse model of Staphylococcus epidermidis-induced ascending pyelonephritis when administered at a dose of 50 mg/kg. caymanchem.comcaymanchem.com It was also efficacious in mouse models of pyelonephritis caused by S. aureus or Klebsiella pneumoniae. nih.govresearchgate.net
Pneumococcal Pneumonia Model: this compound has shown efficacy in a mouse model of pneumococcal pneumonia caused by S. pneumoniae. nih.govresearchgate.net
These findings underscore the potential of this compound for treating localized infections in critical organs.
Chromatographic Techniques for Pharmacokinetic Analysis (e.g., HPLC-UV, HPLC-MS/MS)
Chromatographic techniques are indispensable for the quantitative analysis of drugs and their metabolites in biological samples during pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed for this compound.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection): HPLC-UV is a widely used method for determining drug concentrations in biological matrices due to its reliability and cost-effectiveness. nih.govlajclinsci.comnih.gov Studies have utilized HPLC with UV detection to analyze this compound concentrations. For instance, an HPLC method was validated to analyze this compound concentrations in mouse plasma and brain samples. chinjmap.comchinjmap.com This method typically involves chromatographic separation on a reversed-phase column with a mobile phase and detection via UV absorption at a specific wavelength (e.g., 260 nm for this compound sulfate). researchgate.netscielo.br The method's linearity, accuracy, precision, and sensitivity are validated to ensure reliable quantitative results. researchgate.netscielo.br
HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry): HPLC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for pharmacokinetic analysis, especially for complex biological samples and when identifying degradation products or metabolites. nih.govresearchgate.netjournalofappliedbioanalysis.comamericanpharmaceuticalreview.com While specific detailed methods for this compound using HPLC-MS/MS for pharmacokinetic analysis were not extensively provided in the search results, the technique is generally applied to antibiotics like this compound. For example, HPLC-ESI-Quadrupole Time-Of-Flight-Mass Spectrometry (Q-TOF-MS/MS) has been used to identify degradation products of this compound sulfate in aqueous solutions, indicating its utility in characterizing the compound's stability and metabolic pathways. researchgate.netbenthamscience.com This technique typically involves optimizing precursor and product ion pairs, as well as compound-dependent parameters, and operating the mass spectrometer in a positive ion mode for cephalosporins. nih.govjournalofappliedbioanalysis.com Advances in HPLC column technology, combined with fast scanning mass spectrometers, have led to ultra-fast chromatographic approaches for pharmacokinetic and metabolism studies, allowing for rapid data turnaround. americanpharmaceuticalreview.com
Theoretical Applications and Future Research Perspectives for Cefoselis
Strategies for Overcoming Existing Antimicrobial Resistance Mechanisms
The efficacy of Cefoselis (B1662153), like other β-lactam antibiotics, is challenged by evolving bacterial resistance mechanisms. While this compound demonstrates stability against chromosomal β-lactamases, biosynth.comnih.gov its activity is notably poor against extended-spectrum β-lactamase (ESBL)-producing E. coli, K. pneumoniae, and P. mirabilis, with susceptibility rates falling below 10%. nih.gov Furthermore, methicillin-resistant Staphylococcus aureus (MRSA) strains are entirely resistant to this compound. nih.gov Resistance in Pseudomonas aeruginosa can also involve efflux pump mechanisms, such as those associated with Type A NfxB mutants, which confer increased resistance to this compound. mcmaster.ca
Future research could focus on strategies to circumvent these established resistance pathways. One theoretical approach involves structural modifications to this compound that enhance its stability against a broader range of β-lactamases, including ESBLs and carbapenemases. This could involve incorporating novel β-lactamase inhibitory moieties directly into the this compound structure or designing this compound derivatives that exhibit reduced affinity for bacterial efflux pumps. Another strategy might explore the development of this compound analogs with altered PBP binding profiles, targeting PBPs that are less commonly mutated or overexpressed in resistant strains, or those with a higher affinity for the modified this compound structure.
Potential for Broadening the Antimicrobial Spectrum through Chemical Modification
This compound currently possesses a broad spectrum of activity, encompassing many Gram-positive and Gram-negative bacteria. nih.govpatsnap.compatsnap.combiosynth.comglpbio.comapexbt.com However, there remains potential for further broadening this spectrum, particularly against highly resistant pathogens or those for which current treatment options are limited. Chemical modifications to the this compound scaffold could aim to:
Enhance activity against ESBL-producing Enterobacteriaceae: Despite its resistance to chromosomal β-lactamases, this compound shows limited activity against ESBL-producing strains. nih.gov Modifications could focus on moieties that confer greater stability against diverse ESBL classes.
Restore activity against MRSA: Given the complete resistance of MRSA to this compound, nih.gov structural alterations that enable effective PBP binding in MRSA (e.g., PBP2a) are a critical theoretical objective. This might involve exploring novel side chains that can overcome the steric hindrance or reduced affinity associated with modified PBPs in MRSA.
Improve efficacy against problematic Gram-negative non-fermenters: While this compound shows some activity against P. aeruginosa (73.3% susceptibility), nih.gov and limited activity against Acinetobacter baumannii (18.7% susceptibility), nih.gov enhancing its potency against these notoriously difficult-to-treat pathogens is a key area for chemical exploration. This could involve modifications to improve outer membrane penetration or efflux pump evasion.
Extend activity to anaerobic bacteria or atypical pathogens: Currently, the primary focus of this compound is on aerobic Gram-positive and Gram-negative bacteria. patsnap.com Chemical modifications could potentially expand its spectrum to cover anaerobic infections or atypical bacterial pathogens, thereby increasing its clinical utility.
Such modifications would likely involve rational drug design based on structural-activity relationship studies, potentially leveraging computational modeling to predict the impact of various chemical changes on target binding and resistance profiles.
Exploration of this compound in Combination Therapies (Theoretical Basis)
This compound with β-lactamase inhibitors: Given this compound's susceptibility to ESBLs, nih.gov co-administration with novel β-lactamase inhibitors could theoretically restore or enhance its activity against resistant Gram-negative bacteria. This approach has proven successful with other β-lactam antibiotics.
This compound with agents targeting different pathways: Combining this compound (which targets cell wall synthesis) with antibiotics that inhibit protein synthesis (e.g., aminoglycosides, tetracyclines), nucleic acid synthesis (e.g., fluoroquinolones), or membrane integrity could lead to synergistic bactericidal effects and potentially overcome multi-drug resistance.
This compound with efflux pump inhibitors: For pathogens like P. aeruginosa where efflux pumps contribute to resistance, mcmaster.ca co-administration with efflux pump inhibitors could increase intracellular this compound concentrations, thereby enhancing its efficacy.
These theoretical combinations would require rigorous in vitro synergy testing, followed by in vivo studies to validate their efficacy and safety profiles.
Novel Drug Delivery System Development (Theoretical Considerations)
The development of novel drug delivery systems for this compound could theoretically address challenges such as optimizing its pharmacokinetic profile, improving tissue penetration, reducing systemic toxicity, and enabling targeted delivery to infection sites. Theoretical considerations for such systems include:
Nanoparticle formulations: Encapsulation of this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) could offer sustained release, improved bioavailability, and targeted delivery to infected tissues or intracellular pathogens. This could potentially reduce dosing frequency and enhance therapeutic concentrations at the site of infection.
Liposomal delivery: Liposomes could protect this compound from degradation, enhance its uptake by phagocytic cells, and facilitate delivery to intracellular reservoirs of infection, which are often difficult for conventional antibiotics to reach.
Targeted delivery systems: Designing this compound conjugates or encapsulating it within systems that specifically target bacterial cells or infected host cells could minimize off-target effects and concentrate the antibiotic at the site of action, potentially reducing the required dose and mitigating systemic side effects.
Inhalable formulations: For respiratory tract infections, the development of inhalable this compound formulations could allow for direct delivery to the lungs, achieving high local concentrations while minimizing systemic exposure.
Sustained-release implants: In cases of localized chronic infections (e.g., osteomyelitis, prosthetic joint infections), biodegradable implants loaded with this compound could provide prolonged local drug release, maintaining therapeutic concentrations over extended periods.
These theoretical delivery systems would require extensive research into material science, drug encapsulation efficiency, release kinetics, biocompatibility, and in vivo efficacy.
Role of this compound in Antimicrobial Stewardship Research Frameworks
Integrating this compound into antimicrobial stewardship research frameworks is crucial for preserving its efficacy and mitigating the development of further resistance. Theoretical research areas include:
Optimizing prescribing practices: Research could focus on developing evidence-based guidelines for this compound use, including appropriate indications, dosing regimens, and duration of therapy, to minimize unnecessary exposure and reduce selection pressure for resistance.
Diagnostic-driven therapy: Investigating the role of rapid diagnostic tools in guiding this compound therapy is paramount. Research could explore how quickly and accurately identifying this compound-susceptible pathogens can lead to targeted therapy, reducing the reliance on broad-spectrum empirical treatment.
Surveillance of resistance patterns: Continuous surveillance of this compound resistance patterns globally and regionally is essential. Research frameworks should incorporate robust epidemiological studies to track the emergence and spread of resistance and inform local prescribing guidelines.
Impact on microbiome: Studies on the impact of this compound on the human microbiome are important for understanding its ecological effects and informing stewardship strategies that minimize disruption to beneficial commensal bacteria.
Cost-effectiveness analyses: Research into the health economic impact and cost-effectiveness of this compound use within stewardship programs can inform resource allocation and promote its judicious application.
These research efforts would contribute to a comprehensive understanding of this compound's optimal role in combating antimicrobial resistance within a broader public health context.
Unexplored Biological Targets and Pathways for this compound Interaction
While this compound's primary mechanism involves penicillin-binding proteins (PBPs) and the inhibition of bacterial cell wall synthesis, nih.govpatsnap.compatsnap.combiosynth.comspringer.comdrugbank.com theoretical research could explore whether it interacts with other unexplored biological targets or pathways within bacterial cells, or even within the host. This could reveal novel mechanisms of action or synergistic effects with other cellular processes. Potential research avenues include:
Interaction with bacterial signaling pathways: Could this compound modulate bacterial quorum sensing, biofilm formation, or virulence factor production, independent of its direct cell wall inhibitory effects?
Impact on bacterial metabolism: Investigating whether this compound subtly influences bacterial metabolic pathways beyond cell wall synthesis could uncover unforeseen vulnerabilities.
Host-pathogen interaction modulation: While primarily an antibacterial, theoretical research could explore if this compound has any direct or indirect effects on host immune responses or the host-pathogen interface, potentially enhancing bacterial clearance or modulating inflammation.
Identification of secondary targets: High-throughput screening methods, proteomics, and metabolomics could be employed to systematically identify any secondary bacterial targets that this compound might bind to or affect, even at sub-inhibitory concentrations.
Epigenetic effects: Exploring whether this compound has any influence on bacterial gene expression or epigenetic modifications could reveal novel mechanisms of action or resistance.
Discovering unexplored targets or pathways could lead to a deeper understanding of this compound's full therapeutic potential and inform the design of next-generation derivatives.
Development of Diagnostic Tools Related to this compound Resistance
The emergence of resistance necessitates the development of rapid and accurate diagnostic tools to guide this compound therapy and monitor resistance trends. Theoretical considerations for such tools include:
Rapid phenotypic susceptibility testing: Developing faster and more sensitive phenotypic assays specifically for this compound could enable clinicians to determine bacterial susceptibility in a clinically relevant timeframe, moving away from empirical broad-spectrum antibiotic use.
Genotypic resistance detection: Research into identifying and characterizing specific genetic markers (e.g., mutations in PBP genes, novel β-lactamase genes, efflux pump overexpression) associated with this compound resistance is crucial. This would enable the development of molecular diagnostic tools (e.g., PCR-based assays, next-generation sequencing panels) for rapid detection of resistance.
Point-of-care diagnostics: The ultimate goal for some infections would be point-of-care diagnostic devices that can quickly identify this compound resistance, allowing for immediate adjustment of treatment strategies.
Biomarker discovery for treatment response: Research could also focus on identifying host or pathogen biomarkers that predict this compound treatment success or failure, providing real-time guidance for clinicians.
Integration with clinical decision support systems: Developing diagnostic tools that seamlessly integrate with electronic health records and clinical decision support systems could facilitate real-time guidance for this compound prescribing based on resistance profiles.
The development of these diagnostic tools is critical for implementing effective antimicrobial stewardship programs and ensuring the continued utility of this compound in combating bacterial infections.
Q & A
Q. How should ethical considerations shape clinical trials involving this compound in pediatric populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
